molecular formula C20H19BrN2O2 B2812971 Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate CAS No. 1358511-56-4

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate

Cat. No.: B2812971
CAS No.: 1358511-56-4
M. Wt: 399.288
InChI Key: CJAHMYPMBBFPDA-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a bromo-methylphenyl group and an ethyl ester group

Scientific Research Applications

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoactive compounds.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or brought into contact with the skin or eyes .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable properties, such as the ability to inhibit the growth of harmful bacteria or cancer cells, it could be further developed and optimized for use in medical treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
  • 4-Bromo-3-methylphenyl)methanamine
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a bromo-methylphenyl group and an ethyl ester group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-6-ethylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-4-13-5-8-17-15(10-13)18(11-19(23-17)20(24)25-3)22-14-6-7-16(21)12(2)9-14/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAHMYPMBBFPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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